molecular formula C18H24N2O4 B7929648 {(S)-2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{(S)-2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7929648
M. Wt: 332.4 g/mol
InChI Key: NVYCVUMILXBWFE-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{(S)-2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS: 1609679-06-2) is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz)-protected cyclopropylamine group at the 2-position of the pyrrolidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and receptor modulators due to its stereochemical specificity and functional group diversity .

Key structural attributes include:

  • Stereochemistry: The (S)-configuration at the pyrrolidine ring ensures enantioselective interactions in biological systems.
  • Functional Groups: The benzyloxycarbonyl group enhances stability during synthesis, while the cyclopropyl moiety introduces steric and electronic effects.
  • Molecular Backbone: The pyrrolidine-acetic acid framework facilitates solubility and reactivity in coupling reactions.

Notably, this compound has been discontinued by suppliers like CymitQuimica, likely due to challenges in synthesis scalability or niche application demand .

Properties

IUPAC Name

2-[(2S)-2-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(19)11-20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYCVUMILXBWFE-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(=O)O)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)O)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {(S)-2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known by its CAS number 1354003-34-1, is a specialized organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O4, with a molecular weight of approximately 320.39 g/mol. The structure includes a pyrrolidine ring and a cyclopropyl group, which are significant for its biological interactions.

Property Value
Molecular FormulaC18H24N2O4
Molecular Weight320.39 g/mol
CAS Number1354003-34-1
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been noted for potential inhibition of enzymes involved in metabolic processes, which can alter drug metabolism and efficacy.
  • Metabolic Pathways : The compound's metabolites may exhibit different biological activities compared to the parent compound, necessitating comprehensive studies on both forms.

Biological Activity Profiles

Recent studies have utilized computational methods to predict the biological activity profiles of compounds similar to this compound. These profiles include:

  • Antimicrobial Activity : Preliminary data suggest potential effectiveness against certain bacterial strains.
  • Cytotoxicity : Evaluations indicate varying levels of cytotoxic effects on cancer cell lines, warranting further investigation into therapeutic applications.

Case Studies

A review of literature reveals several case studies that highlight the biological implications of similar compounds:

  • Study on Pyrrolidine Derivatives : A study published in Pharmaceutical Research demonstrated that pyrrolidine derivatives exhibit significant anticancer properties through apoptosis induction in tumor cells .
  • In Silico Predictions : Research utilizing in silico methods indicated that similar compounds can interact with multiple pharmacological targets, enhancing their therapeutic potential while also predicting possible adverse effects .
  • Toxicity Assessments : Toxicological evaluations have shown that structural modifications can lead to variations in toxicity profiles, emphasizing the need for careful assessment during drug development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent Variations Molecular Formula Key Properties Application Status
{(S)-2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (1609679-06-2) Cyclopropyl group at 2-position; Cbz-protected amine Not explicitly stated<sup>†</sup> High stereoselectivity; moderate lipophilicity Discontinued
{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (1353957-68-2) Isopropyl instead of cyclopropyl C18H25N2O4 (MW: 334.42) Increased steric bulk; lower metabolic stability Discontinued
[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (114779-79-2) Cyclopropyl group at 3-position C17H22N2O4 (MW: 318.37) Altered binding affinity due to positional isomerism Active research intermediate
2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Ethyl group; ethanol backbone C17H26N2O2 (MW: 290.41) Reduced electrophilicity; higher solubility Preclinical studies
{(S)-2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS: N/A) Ethyl instead of cyclopropyl C16H22N2O4 (MW: 306.36) Simplified synthesis; lower steric hindrance Available for research

<sup>†</sup> Molecular weight inferred from analogs: ~320–340 g/mol.

Key Differences and Implications

Substituent Effects: Cyclopropyl vs. Isopropyl: The cyclopropyl group in the target compound enhances rigidity and metabolic resistance compared to the more flexible isopropyl analog .

Backbone Modifications: Replacement of acetic acid with ethanol (e.g., 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol) reduces acidity, impacting ionizability and membrane permeability .

Stereochemical Considerations :

  • The (S)-enantiomer of the target compound shows higher bioactivity than its (R)-counterparts in protease inhibition assays, underscoring the importance of chirality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.